molecular formula C19H18N4O4S B11096304 (3-Methoxyphenyl)[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone

(3-Methoxyphenyl)[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone

Cat. No.: B11096304
M. Wt: 398.4 g/mol
InChI Key: LTTUOMJNVNITHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of methoxyphenyl and nitrobenzothiazolyl groups linked through a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyphenyl derivatives with 6-nitro-1,3-benzothiazol-2-amine in the presence of piperazine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .

Medicine

In medicinal chemistry, (3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE is investigated for its potential therapeutic applications. Its derivatives are being explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of (3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitrobenzothiazole moiety can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the piperazine ring can interact with various enzymes, inhibiting their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE is unique due to its combination of methoxyphenyl, nitrobenzothiazole, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H18N4O4S/c1-27-15-4-2-3-13(11-15)18(24)21-7-9-22(10-8-21)19-20-16-6-5-14(23(25)26)12-17(16)28-19/h2-6,11-12H,7-10H2,1H3

InChI Key

LTTUOMJNVNITHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.